molecular formula C10H7N5O2 B8698708 2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole CAS No. 825615-90-5

2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole

Cat. No.: B8698708
CAS No.: 825615-90-5
M. Wt: 229.19 g/mol
InChI Key: HRJFDNPIEGQPBW-UHFFFAOYSA-N
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Description

2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a pyrazole and a benzimidazole ring. The presence of these two rings makes it a compound of interest in various fields of chemistry and pharmacology due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitro-3-pyrazolecarboxaldehyde with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are often used in the presence of hydrogen gas.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Amino derivatives: Formed from the reduction of the nitro group.

    Halogenated derivatives: Formed from electrophilic substitution reactions.

Scientific Research Applications

2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzimidazole
  • 2-(4-Amino-1H-pyrazol-3-yl)-1H-benzimidazole
  • 2-(4-Chloro-1H-pyrazol-3-yl)-1H-benzimidazole

Uniqueness

2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is unique due to the presence of both a nitro group and a fused pyrazole-benzimidazole structure. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in simpler analogs.

Properties

CAS No.

825615-90-5

Molecular Formula

C10H7N5O2

Molecular Weight

229.19 g/mol

IUPAC Name

2-(4-nitro-1H-pyrazol-5-yl)-1H-benzimidazole

InChI

InChI=1S/C10H7N5O2/c16-15(17)8-5-11-14-9(8)10-12-6-3-1-2-4-7(6)13-10/h1-5H,(H,11,14)(H,12,13)

InChI Key

HRJFDNPIEGQPBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=NN3)[N+](=O)[O-]

Origin of Product

United States

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